molecular formula C7H3BrOS2 B13581514 5-Bromothieno[2,3-b]thiophene-2-carbaldehyde

5-Bromothieno[2,3-b]thiophene-2-carbaldehyde

Cat. No.: B13581514
M. Wt: 247.1 g/mol
InChI Key: FUIGPALVISUHFZ-UHFFFAOYSA-N
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Description

5-Bromothieno[2,3-b]thiophene-2-carbaldehyde is a heterocyclic compound that features a bromine atom and an aldehyde group attached to a thieno[2,3-b]thiophene core.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromothieno[2,3-b]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: 5-Bromothieno[2,3-b]thiophene-2-carboxylic acid.

    Reduction: 5-Bromothieno[2,3-b]thiophene-2-methanol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromothieno[2,3-b]thiophene-2-carbaldehyde is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the aldehyde group. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of more complex structures and materials .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chlorothieno[2,3-b]thiophene-2-carbaldehyde
  • 5-Iodothieno[2,3-b]thiophene-2-carbaldehyde
  • 5-Fluorothieno[2,3-b]thiophene-2-carbaldehyde

Uniqueness

5-Bromothieno[2,3-b]thiophene-2-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s reactivity and its ability to participate in various chemical transformations .

Properties

Molecular Formula

C7H3BrOS2

Molecular Weight

247.1 g/mol

IUPAC Name

5-bromothieno[2,3-b]thiophene-2-carbaldehyde

InChI

InChI=1S/C7H3BrOS2/c8-6-2-4-1-5(3-9)10-7(4)11-6/h1-3H

InChI Key

FUIGPALVISUHFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1C=C(S2)Br)C=O

Origin of Product

United States

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